Cas no 6280-88-2 (4-Chloro-2-nitrobenzoic acid)
4-Chloro-2-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-nitrobenzoic acid
- 2-Nitro-4-chlorobenzoic acid
- 2-nitro-4-chloro-benzoic acid
- 4-Chlor-2-nitro-benzoesaeure
- Benzoic acid,4-chloro-2-nitro
- 4-Chloro-2-nitrobenzoicacid
- Benzoic acid, 4-chloro-2-nitro-
- 4-Chloro-2-nitro-benzoic acid
- JAHIPDTWWVYVRV-UHFFFAOYSA-N
- KSC353A2D
- 2-Carboxy-5-chloronitrobenzene
- Benzoicacid, 4-chloro-2-nitro-
- NSC6158
- 2-Nitro-4-chlorobenzoic acid anion
- CC0099
- STL164338
- BBL019354
- SBB06
-
- MDL: MFCD00007214
- Inchi: 1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
- InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-]
- BRN: 2051370
Computed Properties
- Exact Mass: 200.98300
- Monoisotopic Mass: 200.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 83.1
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.5
- Melting Point: 143.0 to 146.0 deg-C
- Boiling Point: 357°C at 760 mmHg
- Flash Point: >100℃
- Refractive Index: 1.6000 (estimate)
- Solubility: 5.3g/l
- Water Partition Coefficient: 0.53 g/100 mL (15 ºC)
- PSA: 83.12000
- LogP: 2.46960
- Solubility: Soluble in water
4-Chloro-2-nitrobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
4-Chloro-2-nitrobenzoic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
29163900
4-Chloro-2-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C59807-5G |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 97% | 5G |
¥270.45 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C59807-25G |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 97% | 25G |
¥366.8 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804348-100g |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 97% | 100g |
167.40 | 2021-05-17 | |
| Matrix Scientific | 075057-10g |
4-Chloro-2-nitrobenzoic acid, 95+% |
6280-88-2 | 95+% | 10g |
$47.00 | 2023-09-10 | |
| Matrix Scientific | 075057-100g |
4-Chloro-2-nitrobenzoic acid, 95+% |
6280-88-2 | 95+% | 100g |
$240.00 | 2023-09-10 | |
| TRC | C381105-500mg |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | C381105-1g |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | C381105-2.5g |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | C381105-5g |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 5g |
$98.00 | 2023-05-18 | ||
| ChemScence | CS-W015545-500g |
4-Chloro-2-nitrobenzoic acid |
6280-88-2 | 500g |
$78.0 | 2022-04-26 |
4-Chloro-2-nitrobenzoic acid Suppliers
4-Chloro-2-nitrobenzoic acid Related Literature
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Mahanandaiah Kurva,Mansour Dolé Kerim,Rocio Gàmez-Monta?o,Laurent El Kaim Org. Biomol. Chem. 2019 17 9655
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Zhengjiang Fu,Zhaojie Li,Qiheng Xiong,Hu Cai RSC Adv. 2015 5 52101
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C. M. Atkinson,J. C. E. Simpson J. Chem. Soc. 1947 232
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Pascal M. Sch?fer,Paul McKeown,Martin Fuchs,Ruth D. Rittinghaus,Alina Hermann,Johanna Henkel,Sebastian Seidel,Christoph Roitzheim,Agnieszka N. Ksiazkiewicz,Alexander Hoffmann,Andrij Pich,Matthew D. Jones,Sonja Herres-Pawlis Dalton Trans. 2019 48 6071
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5. 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydridesJohn G. Archer,Alan J. Barker,Robert K. Smalley J. Chem. Soc. Perkin Trans. 1 1973 1169
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Chloro-2-nitrobenzoic acid
Introduction to 4-Chloro-2-nitrobenzoic Acid (CAS No. 6280-88-2)
4-Chloro-2-nitrobenzoic acid, with the chemical formula C₇H₃ClNO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring both a chloro and a nitro substituent on a benzoic acid backbone, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The CAS number 6280-88-2 uniquely identifies this chemical entity and distinguishes it from other benzoic acid derivatives. This numerical identifier is essential for researchers to ensure the purity and consistency of the compound during synthesis and application. The presence of both electron-withdrawing groups—the chloro and nitro substituents—enhances the reactivity of 4-chloro-2-nitrobenzoic acid, making it a valuable building block for further functionalization.
In recent years, 4-chloro-2-nitrobenzoic acid has been explored in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can improve drug efficacy, solubility, and metabolic stability. For instance, researchers have utilized this compound to develop inhibitors for enzymes involved in inflammatory pathways. The nitro group can be reduced to an amine, introducing a reactive site for further chemical transformations that can enhance binding affinity to biological targets.
One of the most compelling applications of 4-chloro-2-nitrobenzoic acid is in the field of anticancer research. Studies have demonstrated its role as a precursor in the synthesis of benzoic acid derivatives that exhibit inhibitory effects on cancer cell proliferation. The chloro and nitro groups provide strategic positions for further derivatization, enabling the creation of molecules with enhanced cytotoxicity while maintaining selectivity against tumor cells. These findings highlight the potential of 4-chloro-2-nitrobenzoic acid as a scaffold for developing next-generation chemotherapeutic agents.
The pharmaceutical industry has also leveraged 4-chloro-2-nitrobenzoic acid in the development of antimicrobial agents. The structural motif is found in several compounds that have shown activity against resistant bacterial strains. The electron-withdrawing nature of the chloro and nitro groups enhances the molecule's ability to interact with bacterial enzymes, disrupting essential metabolic pathways. This has spurred interest in exploring novel analogs of 4-chloro-2-nitrobenzoic acid to combat emerging infectious diseases.
From a synthetic chemistry perspective, 4-chloro-2-nitrobenzoic acid serves as a key intermediate in multi-step reactions. Its reactivity allows for selective functionalization at multiple sites, enabling chemists to construct complex molecular architectures with precision. This has been particularly useful in designing molecules with specific pharmacological properties, such as improved bioavailability or targeted delivery systems.
The environmental impact of 4-chloro-2-nitrobenzoic acid is also an area of growing interest. Researchers are investigating sustainable synthetic routes to minimize waste and energy consumption during production. Additionally, efforts are underway to develop biodegradable derivatives that reduce environmental persistence while maintaining pharmaceutical efficacy. These initiatives align with broader goals in green chemistry to promote sustainable practices across the pharmaceutical industry.
In conclusion, 4-chloro-2-nitrobenzoic acid (CAS No. 6280-88-2) is a multifaceted compound with significant applications in medicinal chemistry and drug development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules targeting various therapeutic areas, including cancer and antimicrobial infections. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern pharmaceutical innovation.
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